6-(2,5-Difluorophenyl)-2-formylphenol
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Overview
Description
6-(2,5-Difluorophenyl)-2-formylphenol is an organic compound characterized by the presence of a difluorophenyl group and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Difluorophenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzene and salicylaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2,5-difluorobenzene is first subjected to a formylation reaction to introduce the formyl group. This is followed by a coupling reaction with salicylaldehyde to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
6-(2,5-Difluorophenyl)-2-formylphenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6-(2,5-Difluorophenyl)-2-formylphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
- 2,5-Difluorophenyl isocyanate
- 2,5-Difluorophenylboronic acid
- 1-(2,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
Comparison:
- Uniqueness: 6-(2,5-Difluorophenyl)-2-formylphenol is unique due to the presence of both a formyl group and a phenol group, which allows for diverse chemical reactivity and potential applications.
- Differences: While similar compounds may share the difluorophenyl group, the presence of different functional groups (e.g., isocyanate, boronic acid) leads to distinct chemical properties and applications.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-4-5-12(15)11(6-9)10-3-1-2-8(7-16)13(10)17/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOEFXEHRDULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)F)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685135 |
Source
|
Record name | 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-24-7 |
Source
|
Record name | 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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